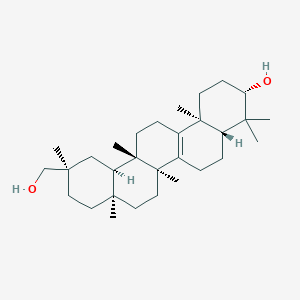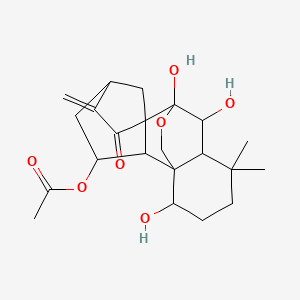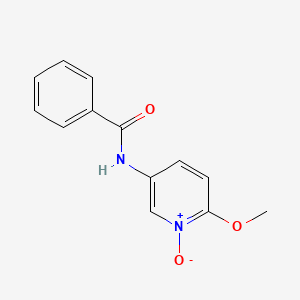![molecular formula C17H19ClN4O B3036742 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide CAS No. 400076-95-1](/img/structure/B3036742.png)
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Descripción general
Descripción
This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound involves reactions of 1-methylpiperazine . In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic attack on pyrimidines using N-methylpiperazine . The reaction is highly regioselective, favoring the formation of C-4 substituted products .Aplicaciones Científicas De Investigación
Inhibition of Glycine Transporter 1
Yamamoto et al. (2016) explored a series of compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors. One of the compounds, 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide, demonstrated significant inhibitory activity against GlyT1, suggesting its potential application in modulating glycine levels in the central nervous system (Yamamoto et al., 2016).
Synthesis Optimization
Song (2007) focused on the synthesis of 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide, investigating optimal reaction conditions and achieving high yields and purity. This research is crucial for facilitating the large-scale production and further application of this compound in scientific studies (Song, 2007).
Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones derivatives, including compounds similar to 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide. Their study indicated these compounds' potential as antidepressant and nootropic agents, contributing to the understanding of their role in treating neuropsychiatric conditions (Thomas et al., 2016).
NF-kappaB and AP-1 Gene Expression Inhibitors
Palanki et al. (2000) investigated the structure-activity relationship of compounds, including 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide, as inhibitors of NF-kappaB and AP-1 transcription factors. This research is significant in understanding how these compounds can modulate gene expression, potentially leading to new therapeutic strategies for diseases where these pathways are dysregulated (Palanki et al., 2000).
PET Imaging for Neuroinflammation
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound structurally similar to 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide. This tracer aids in imaging reactive microglia and neuroinflammation, which is vital in understanding various neuropsychiatric disorders (Horti et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-21-9-11-22(12-10-21)15-7-3-2-6-14(15)20-17(23)13-5-4-8-19-16(13)18/h2-8H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMJYKJLALJDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(dibenzylcarbamoyl)phenyl]boronic Acid](/img/structure/B3036661.png)


![2-(4-chlorophenyl)-6-nitro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036668.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole](/img/structure/B3036669.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole](/img/structure/B3036670.png)



![3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036679.png)

![3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B3036681.png)